3-Chloro-N-cyclopropylpyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives. It features a chlorinated pyrazine ring and a cyclopropyl amine substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The compound can be synthesized through various chemical methods, often involving the chlorination of pyrazine derivatives followed by amination with cyclopropylamine. The specific synthesis routes are detailed in the synthesis analysis section.
3-Chloro-N-cyclopropylpyrazin-2-amine is classified as a halogenated amine and is part of the broader category of heterocyclic compounds. Its structure includes a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms.
The synthesis of 3-chloro-N-cyclopropylpyrazin-2-amine typically involves several steps:
The synthesis can be conducted using various solvents such as dimethylformamide or acetone, and may require catalysts such as triethylamine to facilitate the reaction. Reaction conditions, including temperature and time, are critical for optimizing yields and purity.
The molecular formula for 3-chloro-N-cyclopropylpyrazin-2-amine is . Its structure can be represented as follows:
The compound has a molecular weight of approximately 173.61 g/mol. The presence of the chlorine atom introduces significant reactivity and influences its physical properties.
3-Chloro-N-cyclopropylpyrazin-2-amine can undergo several chemical reactions, including:
The specific conditions for these reactions depend on the desired product and the reagents used. For example, substitution reactions may require bases like sodium methoxide or potassium tert-butoxide to facilitate the nucleophilic attack on the carbon bonded to chlorine.
Research indicates that similar compounds exhibit antimicrobial or anticancer properties through inhibition of key metabolic pathways or interference with cellular processes.
3-Chloro-N-cyclopropylpyrazin-2-amine is typically characterized by:
The presence of chlorine enhances its electrophilicity, making it reactive towards nucleophiles. The compound's stability under various pH conditions and temperatures is crucial for its application in research and development.
3-Chloro-N-cyclopropylpyrazin-2-amine has potential applications in:
Regioselective chlorination of the pyrazine ring represents the foundational step in synthesizing 3-chloro-N-cyclopropylpyrazin-2-amine. The C3 position exhibits heightened electrophilic character due to the electron-withdrawing effect of the adjacent ring nitrogen, enabling precise halogenation. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) at cryogenic temperatures (-78°C) allow selective C3 lithiation of unprotected pyrazine-N-oxides, followed by quenching with hexachloroethane to install chlorine with >95% regioselectivity [7]. Alternative approaches employ halogen dance rearrangements, where transient C4 lithiation of 2,3-dichloropyrazine triggers migration to the thermodynamically favored C3 position prior to electrophilic trapping [4].
Cyclopropane introduction leverages nucleophilic aromatic substitution (SNAr) due to the chloride's leaving group capability. Primary cyclopropylamine undergoes SNAr with 3-chloropyrazine scaffolds under mild Pd(0) catalysis. Optimized conditions utilize palladium(II) acetate (2.5 mol%), triphenylphosphine (7.5 mol%), and sodium tert-butoxide (1.5 equiv) in toluene at 100°C, achieving 82% yield with <2% regioisomeric contamination [7]. Copper-mediated reactions using copper(I) thiophene-2-carboxylate (CuTC) in dimethylformamide at 80°C provide a cost-effective alternative, albeit with slightly reduced yields (68–72%) [4]. Steric hindrance from the cyclopropyl group suppresses undesired bis-amination.
Table 1: Comparative Chlorination Methodologies
Method | Reagent System | Regioselectivity (C3:C4) | Yield (%) |
---|---|---|---|
Directed ortho-metalation | LDA/Hexachloroethane | 97:3 | 85 |
Halogen dance | n-BuLi/1,2-Dichloroethane | 92:8 | 78 |
Direct electrophilic | N-Chlorosuccinimide | 65:35 | 41 |
Although 3-chloro-N-cyclopropylpyrazin-2-amine lacks stereocenters, its cyclopropylamine precursor requires enantioselective synthesis for chiral analog development. Biomimetic transamination inspired by enzymatic PLP (pyridoxal phosphate) catalysis enables direct asymmetric amination of α-ketocyclopropanecarboxylates. Chiral Cinchona alkaloid-derived catalysts (e.g., quinuclidinobenzimidazole) facilitate stereocontrolled ammonia transfer, affording (1R,2S)-cyclopropylamine with 94% ee and 88% yield [5]. Dynamic kinetic resolution (DKR) provides a complementary route: racemic N-acylcyclopropylamines undergo enzymatic hydrolysis using immobilized Candida antarctica lipase B (CAL-B) with in situ racemization, delivering enantiopure amines (>99% ee) [9].
Recent advances employ chiral copper(I)-diamine complexes for asymmetric cyclopropanation of allylic amines. Styrene derivatives react with ethyl diazoacetate in the presence of Cu/(R,R)-Ph-BOX catalyst (2 mol%), yielding trans-cyclopropylamines with 91% ee and diastereomeric ratios >20:1 [5]. This method circumvents the need for resolving agents and enables gram-scale production.
Table 2: Enantioselective Cyclopropylamine Synthesis Techniques
Method | Catalyst System | ee (%) | Scale Capacity |
---|---|---|---|
Biomimetic transamination | Cinchona-PLP hybrids | 94 | 500 mg |
Enzymatic DKR | CAL-B/pH-shift | >99 | 10 g |
Cu-catalyzed cyclopropanation | Cu/(R,R)-Ph-BOX | 91 | 5 g |
Solvent-free mechanochemistry addresses sustainability challenges in heterocyclic amination. Twin-screw extrusion enables direct coupling of 3-chloropyrazine with cyclopropylamine using potassium carbonate as base. Reaction occurs within 12 minutes at 60°C under solid-state conditions, achieving 89% conversion and eliminating solvent purification [3]. For continuous processing, packed-bed flow reactors loaded with immobilized palladium catalysts (Pd@SiO₂) facilitate SNAr under superheated conditions (130°C, 15 bar). A toluene/cyclopropylamine mixture (4:1) flows at 0.2 mL/min, generating product at 1.2 kg/day with <50 ppm Pd leaching [7].
Flow hydrogenation integrates downstream purification: crude reaction mixtures pass through a catalytic hydrogenator (Pd/C cartridge, 70°C, 20 bar H₂) to reduce minor dihydropyrazine impurities. Inline liquid-liquid separation yields >99.5% pure product without batch workup [4]. Solvent-free crystallization using continuous anti-solvent addition (hexane) in oscillating baffled tubes affords pharmaceutical-grade material with particle size distribution D90 < 50 µm.
Table 3: Batch vs. Continuous Flow Process Metrics
Parameter | Batch Method | Continuous Flow |
---|---|---|
Reaction time | 16 hours | 8.5 minutes |
Solvent consumption | 8 L/kg | 0.9 L/kg |
Space-time yield | 0.7 g·L⁻¹·h⁻¹ | 42 g·L⁻¹·h⁻¹ |
Pd catalyst reuse | ≤3 cycles | >250 hours stability |
The chlorine atom in 3-chloro-N-cyclopropylpyrazin-2-amine serves as a versatile handle for late-stage diversification via cross-coupling. Suzuki-Miyaura arylation using Pd(dppf)Cl₂ (3 mol%) and potassium carbonate in dimethylformamide/water introduces biaryl motifs, enhancing kinase inhibition. 4-(Morpholin-4-yl)phenylboronic acid coupling yields analogs with CSNK2A inhibitory IC₅₀ = 38 nM – a 40-fold improvement over parent compound [8]. Bioisosteric replacement of chlorine with 1,2,4-triazoles via copper-catalyzed cycloaddition improves metabolic stability. Click reactions with trimethylsilyl azide generate triazolyl derivatives showing 5× reduced clearance in mouse liver microsomes [8].
N-Functionalization exploits the secondary amine for acyl transfer. Kinetic resolution using planar-chiral dianthranilide catalysts (97% ee) selectively acylates the cyclopropylamine nitrogen with Morita-Baylis-Hillman acetates, yielding enantiopure N-acrylate derivatives (s-factor = 205) [9]. These derivatives exhibit tubulin polymerization inhibition (IC₅₀ = 1.7 µM) and antiproliferative activity against MCF-7 breast cancer cells. Cyclopropane ring expansion via diazomethane insertion generates novel [4.1.0] bicyclic azepines with improved blood-brain barrier permeability (PAMPA log Pe = -4.9 vs. -5.8 for parent).
Table 4: Bioactivity of Key Derivatives
Derivatization Type | Structural Motif | Biological Activity |
---|---|---|
Suzuki-Miyaura coupled | Biaryl-C4-morpholine | CSNK2A IC₅₀ = 38 nM |
Triazole replacement | 1,2,4-Triazol-4-yl | t₁/₂ (MLM) = 128 min |
N-Acylated | Acrylate ester | Tubulin IC₅₀ = 1.7 µM |
Ring-expanded | Azabicyclo[4.1.0]heptene | PAMPA log Pe = -4.9 |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2